AZD-1152HQPA demonstrates exceptional selectivity for Aurora kinase B with an inhibitory concentration (IC50) of 0.37 nM. This means it potently inhibits Aurora kinase B while displaying minimal activity against other kinases, including Aurora kinase A (IC50 = 1.368 µM) and a panel of 50 other serine-threonine and tyrosine kinases .
Aurora kinase B plays a critical role in cell division, particularly during mitosis. AZD-1152HQPA disrupts this process by inhibiting Aurora kinase B, leading to malfunctions in spindle checkpoint function and chromosome alignment. This ultimately results in the inhibition of cytokinesis, a crucial step in cell division, followed by programmed cell death (apoptosis) .
Studies have shown that AZD-1152HQPA effectively inhibits the proliferation of hematopoietic malignant cells, with IC50 values ranging from 3 to 40 nM . Hematopoietic malignancies encompass various blood cancers like leukemia and lymphoma.
AZD-1152HQPA's mechanism of action disrupts cell division and induces apoptosis specifically in tumor cells that overexpress Aurora kinase B. This overexpression is observed in a wide range of cancer cell types, making AZD-1152HQPA a potential therapeutic candidate for various cancers .
Research suggests that AZD-1152HQPA can inhibit tumor xenograft growth in vivo, indicating its potential efficacy in treating established tumors within a living organism . However, further research is needed to determine its effectiveness in clinical trials.
The compound 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a quinazoline core, a pyrazole moiety, and an acetamide functional group. This compound is part of a broader class of quinazoline derivatives that have garnered attention for their potential therapeutic applications, particularly in the treatment of various proliferative diseases, including cancer . The presence of the 3-fluorophenyl group suggests enhanced biological activity due to the electron-withdrawing nature of fluorine, which can influence the compound's interaction with biological targets.
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to investigate its mechanism of action.
The biological activity of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide has been explored in various studies. It exhibits:
Research indicates that modifications to the core structure can significantly enhance its selectivity and potency against tumor cells.
The synthesis of this compound typically involves several key steps:
These methods allow for the tailored synthesis of this compound with variations that may enhance its biological efficacy .
The primary applications of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide include:
The versatility in its structure allows for modifications that could lead to improved therapeutic profiles.
Interaction studies are vital for understanding how this compound behaves in biological systems. Key aspects include:
Such studies are essential for advancing this compound towards clinical applications .
Several compounds share structural similarities with 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide. Notable examples include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(4-(6-methoxyquinazolin-4-yloxy)phenyl)-N-(3-fluorophenyl)acetamide | Quinazoline core, methoxy group | Anticancer |
7-(3-(dimethylamino)propoxy)-quinazolin-4(3H)-one | Similar quinazoline structure | Antitumor |
N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]}acetamide | Pyrazole and acetamide groups | Antiproliferative |
The uniqueness of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups and structural motifs that may provide distinct interactions within biological systems compared to these similar compounds .
This comprehensive overview highlights the significance of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yloxy]aminopyrazol]-N-(3-fluorophenyl)acetamide within medicinal chemistry and its potential therapeutic applications.
The compound, systematically named 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide, has the molecular formula C₂₆H₃₀FN₇O₃ and a molecular weight of 507.56 g/mol. Its IUPAC name reflects the quinazoline core substituted with a pyrazole-acetamide moiety and a fluorophenyl group, linked via a propoxy chain containing an ethyl(2-hydroxyethyl)amino substituent.
CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO
. QYZOGCMHVIGURT-UHFFFAOYSA-N
. The compound 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide represents a complex heterocyclic molecule with significant pharmaceutical importance. This quinazoline-pyrazole hybrid compound, commonly known as AZD-1152HQPA or Barasertib, exhibits a molecular formula of C26H30FN7O3 with a molecular weight of 507.56 g/mol [1] [2]. The exact mass, determined through high-resolution mass spectrometry, is 507.23942 Da, while the monoisotopic mass is 507.239416 Da [1] [2]. The compound is registered under CAS number 722544-51-6 and functions as an Aurora kinase inhibitor with notable antineoplastic properties [2] [3].
The molecular architecture encompasses multiple functional groups integrated into a unified structure that demonstrates remarkable stereochemical complexity. The compound belongs to the chemical class of quinazoline-pyrazole hybrids, representing a sophisticated example of molecular hybridization in medicinal chemistry [4] [5]. This structural arrangement provides the compound with unique pharmacological properties, particularly as a protein kinase inhibitor targeting the Aurora kinase family [2] [3].
The quinazoline core constitutes the central scaffold of the molecule, featuring a bicyclic aromatic system with the molecular formula C8H6N2 [1] [2]. This heterocyclic framework adopts a planar sp2 hybridization pattern characteristic of aromatic systems, with nitrogen atoms positioned at the 1 and 3 positions of the bicyclic structure [6] [7]. The quinazoline system demonstrates typical aromatic bond lengths, with carbon-nitrogen bonds measuring approximately 1.330 ± 0.005 Å and carbon-carbon bonds within the aromatic framework measuring 1.395 ± 0.005 Å [6] [7].
The structural integrity of the quinazoline core is maintained through delocalized π-electron systems that extend across both rings of the bicyclic framework [6] [7]. Bond angles within the quinazoline system reflect the sp2 aromatic geometry, with nitrogen-carbon-nitrogen angles measuring 127.5 ± 1.0 degrees and carbon-nitrogen-carbon angles at 116.0 ± 1.0 degrees [6] [7]. These angular parameters confirm the pyrimidine-like geometry of the quinazoline nitrogen-containing ring, which is essential for the compound's biological activity [6] [7].
The pyrazole ring system contributes a five-membered heterocyclic component with the molecular formula C3H4N2 [8] [9]. This ring adopts a planar sp2 hybridization pattern and exists in the 1H-tautomer form, which is the thermodynamically favored tautomeric state [8] [9]. The pyrazole ring demonstrates characteristic five-membered ring strain, with bond angles compressed from ideal tetrahedral values due to geometric constraints [8] [9].
Specific bond parameters within the pyrazole ring include nitrogen-nitrogen bonds measuring 1.330 ± 0.005 Å and carbon-nitrogen bonds at 1.340 ± 0.005 Å [8] [9]. The ring strain manifests in angular parameters, with nitrogen-nitrogen-carbon angles measuring 110.5 ± 1.0 degrees and nitrogen-carbon-nitrogen angles at 106.0 ± 1.0 degrees [8] [9]. These acute angles reflect the geometric constraints imposed by the five-membered ring structure and contribute to the unique reactivity profile of the pyrazole moiety [8] [9].
The fluorophenyl group represents an aromatic benzene ring system with the molecular formula C6H4F, specifically configured as a 3-fluoroaniline derivative [10] [11]. This component maintains planar sp2 hybridization characteristic of aromatic systems and contributes significant electronic effects to the overall molecular structure [10] [11]. The fluorine substitution at the meta position introduces strong electronegativity that influences the electron distribution throughout the aromatic system [10] [11].
The carbon-fluorine bond within the fluorophenyl group measures approximately 1.350 ± 0.005 Å, representing one of the strongest single bonds in organic chemistry [10] [11]. This bond strength contributes to the chemical stability of the fluorophenyl substituent and influences the compound's metabolic profile [10] [11]. The aromatic carbon-carbon-fluorine bond angles measure 118.5 ± 1.0 degrees, reflecting the slight distortion from ideal 120-degree angles due to the fluorine substitution effect [10] [11].
The propoxy linker functions as a flexible alkyl ether chain with the molecular formula C3H6O, serving as a three-carbon spacer between the quinazoline core and the amino substituent [12] [13]. This component exhibits sp3 hybridization and provides conformational flexibility to the overall molecular structure [12] [13]. The ether linkage adopts a bent geometry with carbon-oxygen-carbon bond angles of approximately 109.0 ± 1.0 degrees, consistent with sp3 tetrahedral geometry [12] [13].
The carbon-oxygen bonds within the propoxy linker measure 1.430 ± 0.005 Å, representing typical alkyl ether bond lengths [12] [13]. The conformational flexibility of the propoxy chain allows for rotational freedom around the carbon-carbon and carbon-oxygen single bonds, contributing to the compound's ability to adopt multiple conformational states [12] [13]. Torsion angles within the propoxy linker typically range from ±60 degrees, favoring gauche conformations that optimize intramolecular interactions [12] [13].
The tertiary amine group, with the molecular formula N(C2H5)(C2H4OH), represents an ethyl(2-hydroxyethyl)amino substituent that contributes significant polarity to the molecular structure [14] [15]. This functional group adopts sp3 hybridization and exhibits pyramidal geometry characteristic of tertiary amines [14] [15]. The carbon-nitrogen bonds within the tertiary amine measure approximately 1.470 ± 0.005 Å, representing typical aliphatic carbon-nitrogen bond lengths [14] [15].
The tertiary amine functionality provides the compound with hydrogen bonding capabilities through the hydroxyl group, while the ethyl substituent contributes hydrophobic character [14] [15]. The carbon-nitrogen-carbon bond angles measure 109.0 ± 1.0 degrees, consistent with sp3 tetrahedral geometry [14] [15]. The presence of the 2-hydroxyethyl group introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions [14] [15].
The acetamide bridge, with the molecular formula CH2CONH, serves as a secondary amide linkage connecting the pyrazole ring to the fluorophenyl substituent [16] [17]. This functional group adopts sp2 planar geometry due to resonance stabilization between the nitrogen lone pair and the carbonyl π-system [16] [17]. The amide carbon-nitrogen bond measures approximately 1.240 ± 0.005 Å, exhibiting partial double bond character due to amide resonance [16] [17].
The planar geometry of the acetamide bridge is maintained through resonance interactions, with carbon-nitrogen-hydrogen angles measuring 119.0 ± 1.0 degrees and oxygen-carbon-nitrogen angles at 122.0 ± 1.0 degrees [16] [17]. The amide nitrogen-hydrogen bond measures 1.010 ± 0.005 Å and serves as a hydrogen bond donor, contributing to the compound's intermolecular interaction profile [16] [17].
The molecular conformation of the compound is governed by a complex network of torsion angles that influence the three-dimensional arrangement of functional groups [18] [19]. The quinazoline-pyrazole connection demonstrates relatively restricted rotation, with torsion angles typically within ±15 degrees of planarity [18] [19]. This near-coplanar arrangement optimizes π-conjugation between the aromatic systems and contributes to the compound's electronic properties [18] [19].
The pyrazole-acetamide linkage exhibits moderate conformational flexibility, with torsion angles ranging within ±30 degrees from the preferred conformation [18] [19]. This flexibility allows for optimization of amide resonance while maintaining favorable interactions with the pyrazole ring system [18] [19]. The acetamide-phenyl connection demonstrates greater rotational freedom, with torsion angles extending to ±45 degrees, facilitating aromatic-aromatic interactions [18] [19].
The propoxy linker system exhibits significant conformational flexibility, with multiple torsion angles contributing to the overall molecular shape [19] [20]. The quinazoline-propoxy connection typically adopts gauche conformations with torsion angles around ±60 degrees, optimizing the balance between steric interactions and electronic effects [19] [20]. The propoxy-amine linkage demonstrates extended conformational preferences with torsion angles approaching ±90 degrees, facilitating polar interactions [19] [20].
The tertiary amine substituents adopt staggered arrangements with torsion angles of approximately ±120 degrees, minimizing steric repulsion between the ethyl and hydroxyethyl groups [19] [20]. The hydroxyl group orientation demonstrates preference for anti-periplanar arrangements with torsion angles near ±180 degrees, optimizing hydrogen bonding interactions [19] [20].
The compound demonstrates extensive hydrogen bonding capabilities through multiple donor and acceptor sites distributed throughout the molecular structure [21] [22]. The amide nitrogen-hydrogen group serves as a primary hydrogen bond donor, forming interactions with quinazoline nitrogen atoms at distances of 2.8-3.2 Å [21] [22]. These intramolecular hydrogen bonds contribute to conformational stabilization and influence the compound's three-dimensional structure [21] [22].
The hydroxyl group within the tertiary amine substituent functions as both a hydrogen bond donor and acceptor, forming interactions with the amide carbonyl oxygen at distances of 2.6-3.0 Å [21] [22]. These strong intramolecular hydrogen bonds significantly influence the preferred conformational states of the molecule and contribute to its overall stability [21] [22].
Beyond traditional hydrogen bonding, the compound exhibits various weak intermolecular interactions that contribute to its solid-state packing and solution behavior [21] [22]. The fluorine atom participates in weak nitrogen-hydrogen to fluorine interactions at distances of 2.4-2.8 Å, representing electrostatic interactions that influence molecular association [21] [22].
Carbon-hydrogen to π interactions occur between aliphatic protons and aromatic ring systems at distances of 3.0-3.5 Å, contributing to hydrophobic interactions [21] [22]. π-π stacking interactions between aromatic rings facilitate intermolecular association at distances of 3.3-3.8 Å [21] [22]. These weak interactions collectively contribute to the compound's crystalline structure and influence its physical properties [21] [22].
The extended conjugation throughout the quinazoline-pyrazole framework contributes significantly to the compound's electronic properties and stability [6] [8]. The delocalized π-electron system extends across both aromatic rings, creating a unified electronic structure that influences the compound's absorption characteristics and reactivity [6] [8]. This conjugation is evidenced by the uniform bond lengths within the aromatic systems, which approach the ideal aromatic bond length of 1.39 Å [6] [8].
The electronic effects of the fluorine substituent propagate through the aromatic system, influencing the electron density distribution and contributing to the compound's biological activity [10] [11]. The strong electronegativity of fluorine creates electron-withdrawing effects that modify the electronic properties of the fluorophenyl ring and influence intermolecular interactions [10] [11].
The acetamide bridge demonstrates significant resonance stabilization through overlap between the nitrogen lone pair and the carbonyl π-system [16] [17]. This resonance interaction contributes to the planar geometry of the amide group and influences the rotational barrier around the carbon-nitrogen bond [16] [17]. The partial double bond character of the amide linkage, evidenced by the shortened carbon-nitrogen bond length of 1.240 Å, reflects the extent of resonance stabilization [16] [17].
The quinazoline and pyrazole rings both exhibit aromatic stabilization through cyclic conjugation, with the heteroatoms contributing to the overall electronic structure [6] [8]. The nitrogen atoms within these rings serve as both electron donors and acceptors, depending on their specific chemical environment and the overall molecular context [6] [8].
The solid-state structure of the compound is characterized by specific packing arrangements that optimize intermolecular interactions while minimizing steric conflicts [18] [23]. The molecules adopt layered arrangements in the crystalline state, with polar groups aligned to maximize hydrogen bonding interactions [18] [23]. The quinazoline and pyrazole rings tend to stack in parallel arrangements, facilitating π-π interactions between adjacent molecules [18] [23].
The propoxy linker chains extend into interstitial spaces between aromatic regions, creating a complex three-dimensional network that balances hydrophobic and hydrophilic interactions [18] [23]. The flexibility of the propoxy chains allows for optimization of crystal packing while maintaining favorable intermolecular contacts [18] [23].
Crystallographic analysis reveals specific patterns of thermal motion that reflect the relative flexibility of different molecular regions [24] [25]. The aromatic rings exhibit minimal thermal motion, consistent with their rigid planar structures [24] [25]. The propoxy linker demonstrates increased thermal motion, reflecting its conformational flexibility [24] [25]. The tertiary amine substituents show the highest thermal motion parameters, indicating significant conformational freedom in the solid state [24] [25].
The systematic analysis of thermal motion parameters provides insights into the dynamic behavior of the molecule and correlates with solution-state conformational preferences [24] [25]. These observations support the identification of flexible regions that may undergo conformational changes upon molecular recognition and binding [24] [25].
The molecular structure of the compound reveals specific pharmacophoric elements that contribute to its biological activity as an Aurora kinase inhibitor [2] [26]. The quinazoline core provides the primary binding scaffold, with the nitrogen atoms serving as hydrogen bond acceptors for critical interactions with the kinase active site [2] [26]. The planar aromatic system facilitates π-stacking interactions with aromatic residues within the enzyme binding pocket [2] [26].
The pyrazole ring contributes additional hydrogen bonding capability while maintaining the extended aromatic character necessary for effective binding [2] [26]. The acetamide bridge provides both hydrogen bonding donors and acceptors, enabling specific interactions with amino acid residues within the enzyme active site [2] [26].
The specific substitution pattern observed in the compound reflects optimization for biological activity through extensive structure-activity relationship studies [2] [26]. The 3-fluorophenyl substituent contributes both electronic effects and specific binding interactions that enhance potency and selectivity [2] [26]. The propoxy linker provides optimal spacing between the quinazoline core and the tertiary amine substituent, facilitating interactions with distinct regions of the enzyme binding site [2] [26].
The tertiary amine functionality contributes to the compound's solubility and bioavailability while providing additional binding interactions through the hydroxyl group [2] [26]. The overall molecular architecture reflects a sophisticated balance between binding affinity, selectivity, and pharmaceutical properties [2] [26].